molecular formula C7H14ClNO B572683 (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride CAS No. 1256240-40-0

(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Cat. No. B572683
CAS RN: 1256240-40-0
M. Wt: 163.645
InChI Key: JFIXZUMCDLBBQU-VPEOJXMDSA-N
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Description

“(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride” is a chemical compound with the CAS Number: 1256240-40-0 . It is also known by other names such as “(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride” and “(3AR,5R,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-ol HCl” among others .


Molecular Structure Analysis

The molecular formula of this compound is C7H14ClNO . The IUPAC name is (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride . The InChI code is 1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7+; . The compound’s structure includes a cyclopenta[c]pyrrol-5-ol ring, which is octahydro-, indicating the presence of eight hydrogen atoms .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 163.64 g/mol . It is a solid at room temperature . The compound should be stored in a refrigerator for optimal preservation .

Scientific Research Applications

Overview of Pyrrole-Based Compounds

Pyrrole-based compounds, including those with structures similar to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, are widely studied in medicinal chemistry due to their significant pharmacological properties. These compounds are inspired by natural products and have been explored for various therapeutic areas, including anticancer, antimicrobial, and antiviral applications. The pyrrole ring, a common motif in drug discovery programs, is recognized for its pharmaceutical and pharmacological features, making it a key pharmacophore unit in many drugs (Li Petri et al., 2020).

Pyrrole in Drug Discovery

The pyrrolidine ring, closely related to pyrrole-based structures, is utilized in the design of compounds for treating human diseases. Its saturated scaffold offers advantages in exploring the pharmacophore space, contributing to the stereochemistry and increasing three-dimensional coverage of molecules. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including their structure–activity relationships and the influence of steric factors on biological activity (Petri et al., 2021).

Synthesis and Reactivity of Pyrrole Derivatives

Research on pyrrole derivatives emphasizes their synthesis and reactivity. Microwave-assisted preparation of azaheterocyclic systems, including pyrrole, highlights the methodology's advantages such as cleaner chemistry, reduced reaction times, and improved yields. This approach demonstrates the significance of pyrrole and its derivatives in organic synthesis, serving as active intermediates in medicine and industry (Sakhuja et al., 2012).

Antiviral Activities of Pyridine and Pyrrole Derivatives

A comprehensive review from 2000 to 2020 on pyridine fused and containing heterocycles, including pyrrole derivatives, highlights their broad antiviral activities against various viruses such as HIV, HCV, HBV, RSV, and CMV. These derivatives showcase diverse mechanisms of action, including inhibition of viral replication, polymerase inhibition, and interference with viral protein synthesis, underscoring the potential of pyrrole derivatives as antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H320, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIXZUMCDLBBQU-VPEOJXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736773
Record name (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256240-40-0
Record name (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.00 g (44.4 mmol) of 5-oxo-hexahydro-cyclopenta[c]pyrrol-2-carboxylic acid tert-butyl ester (Hanchem Co. Ltd.) was dissolved in 100 ml of methanol, the temperature was lowered to 0° C., 3.36 g (88.8 mmol) of sodium borohydride was added, and then, the mixture was stirred for 1 hour. And, 15 ml of an aqueous solution of concentrated hydrochloric acid (35% (v/v)) was slowly added, and the mixture was additionally stirred for 1 hour, and then, the solvent was removed under reduced pressure to obtain the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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